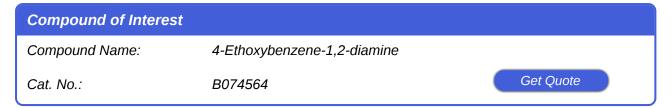


Structure Elucidation of 4-Ethoxybenzene-1,2diamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **4-Ethoxybenzene-1,2-diamine**. This document outlines the key analytical techniques, expected data, and experimental protocols crucial for the unambiguous identification and characterization of this aromatic diamine.

Compound Identification

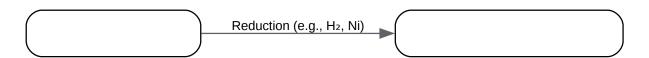
4-Ethoxybenzene-1,2-diamine is an aromatic organic compound containing an ethoxy group and two adjacent amine functionalities on a benzene ring. Its fundamental properties are summarized below.



Property	Value	Reference
IUPAC Name	4-ethoxybenzene-1,2-diamine	[1]
CAS Number	1197-37-1	[2]
Molecular Formula	C8H12N2O	[2]
Molecular Weight	152.19 g/mol	[2]
Appearance	Solid	[2]
Melting Point	71.5 °C	
Boiling Point	295 °C	
SMILES	CCOc1ccc(N)c(N)c1	[2]
InChI Key	KLLREYQZEOLXHA- UHFFFAOYSA-N	

Synthesis Pathway

A common synthetic route to **4-Ethoxybenzene-1,2-diamine** involves the reduction of a nitro-substituted precursor. A plausible pathway starts from 2-nitro-4-ethoxyaniline.



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Caption: Synthesis of **4-Ethoxybenzene-1,2-diamine**.

Spectroscopic Data for Structure Elucidation

The structural confirmation of **4-Ethoxybenzene-1,2-diamine** relies on a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.6 - 6.8	m	3H	Ar-H
~ 3.9 - 4.1	q	2H	-O-CH2-CH3
~ 3.4 (broad s)	S	4H	-NH2
~ 1.3 - 1.5	t	3H	-O-CH2-CH3

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 145 - 150	C-O
~ 135 - 140	C-NH₂
~ 115 - 125	Ar-CH
~ 63 - 67	-O-CH₂-CH₃
~ 14 - 16	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3250	Strong, Broad (doublet)	N-H stretch (primary amine)
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1520 - 1475	Strong	Aromatic C=C stretch
1250 - 1200	Strong	Aryl-O stretch (asymmetric)
1050 - 1000	Strong	Aryl-O stretch (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
152	High	[M]+ (Molecular Ion)
137	Moderate	[M - CH ₃] ⁺
124	High	[M - C ₂ H ₄] ⁺
108	Moderate	[M - C₂H₅O + H] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxybenzene-1,2-diamine in
~0.7 mL of deuterated chloroform (CDCl₃).



- Instrumentation: A 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ¹H NMR.
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of 4-Ethoxybenzene-1,2-diamine with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[3]
 - The mixture should be a fine, homogeneous powder.[4]
 - Transfer the powder to a pellet die.
 - Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.



- Data Acquisition:
 - Record a background spectrum of a blank KBr pellet.[3]
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

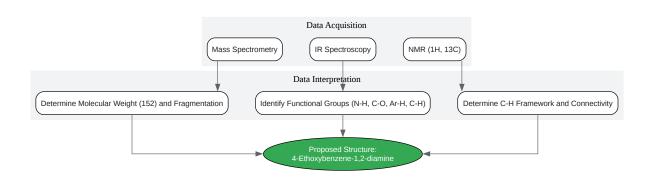
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized before ionization.[7]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[6] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Structure Elucidation Workflow and Data Interpretation

The process of elucidating the structure of **4-Ethoxybenzene-1,2-diamine** involves a logical workflow, integrating data from all analytical techniques.





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